molecular formula C9H18N6 B155892 s-Triazine, 2,6-diamino-4-dipropylamino- CAS No. 1985-44-0

s-Triazine, 2,6-diamino-4-dipropylamino-

Cat. No. B155892
CAS RN: 1985-44-0
M. Wt: 210.28 g/mol
InChI Key: NXFHVQHZELIVKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-Triazine, 2,6-diamino-4-dipropylamino-, also known as DPT or dipropyltriazine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPT is a heterocyclic compound that contains a triazine ring and two amino groups, making it a versatile molecule for chemical modification and synthesis.

Mechanism Of Action

The mechanism of action of s-Triazine, 2,6-diamino-4-dipropylamino- in biological systems is not fully understood. However, studies have shown that s-Triazine, 2,6-diamino-4-dipropylamino- can interact with DNA and inhibit the activity of enzymes involved in DNA replication and transcription. s-Triazine, 2,6-diamino-4-dipropylamino- has also been shown to modulate the activity of ion channels and receptors in the nervous system.

Biochemical And Physiological Effects

S-Triazine, 2,6-diamino-4-dipropylamino- has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, s-Triazine, 2,6-diamino-4-dipropylamino- has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In the nervous system, s-Triazine, 2,6-diamino-4-dipropylamino- has been shown to modulate the activity of ion channels and receptors, leading to the regulation of neuronal excitability and synaptic transmission.

Advantages And Limitations For Lab Experiments

S-Triazine, 2,6-diamino-4-dipropylamino- has several advantages for use in laboratory experiments, including its ease of synthesis, high purity, and stability. However, s-Triazine, 2,6-diamino-4-dipropylamino- also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on s-Triazine, 2,6-diamino-4-dipropylamino-, including the development of new synthetic methods for s-Triazine, 2,6-diamino-4-dipropylamino- derivatives, the investigation of the molecular mechanisms of s-Triazine, 2,6-diamino-4-dipropylamino- action in biological systems, and the exploration of new applications for s-Triazine, 2,6-diamino-4-dipropylamino- in material science and environmental science. Additionally, further studies are needed to evaluate the safety and toxicity of s-Triazine, 2,6-diamino-4-dipropylamino- in vivo and to determine its potential as a drug candidate for the treatment of human diseases.
In conclusion, s-Triazine, 2,6-diamino-4-dipropylamino- (s-Triazine, 2,6-diamino-4-dipropylamino-) is a versatile chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. s-Triazine, 2,6-diamino-4-dipropylamino- has been extensively studied for its potential applications in medicinal chemistry, material science, and environmental science. Although the mechanism of action of s-Triazine, 2,6-diamino-4-dipropylamino- in biological systems is not fully understood, it has been shown to have a range of biochemical and physiological effects in vitro and in vivo. Further research is needed to explore the potential of s-Triazine, 2,6-diamino-4-dipropylamino- for the development of new drugs and materials and to evaluate its safety and toxicity in vivo.

Synthesis Methods

The synthesis of s-Triazine, 2,6-diamino-4-dipropylamino- can be achieved through different methods, including the reaction of cyanuric chloride with dipropylamine or the reaction of 2,4,6-trichloro-1,3,5-triazine with dipropylamine. Both methods result in the formation of s-Triazine, 2,6-diamino-4-dipropylamino- as a white crystalline solid with a melting point of 146-148°C.

Scientific Research Applications

S-Triazine, 2,6-diamino-4-dipropylamino- has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, s-Triazine, 2,6-diamino-4-dipropylamino- has been investigated as a potential drug candidate for the treatment of cancer, viral infections, and neurological disorders. In material science, s-Triazine, 2,6-diamino-4-dipropylamino- has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and porous polymers. In environmental science, s-Triazine, 2,6-diamino-4-dipropylamino- has been studied for its potential use in water treatment and soil remediation.

properties

CAS RN

1985-44-0

Product Name

s-Triazine, 2,6-diamino-4-dipropylamino-

Molecular Formula

C9H18N6

Molecular Weight

210.28 g/mol

IUPAC Name

2-N,2-N-dipropyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C9H18N6/c1-3-5-15(6-4-2)9-13-7(10)12-8(11)14-9/h3-6H2,1-2H3,(H4,10,11,12,13,14)

InChI Key

NXFHVQHZELIVKV-UHFFFAOYSA-N

SMILES

CCCN(CCC)C1=NC(=NC(=N1)N)N

Canonical SMILES

CCCN(CCC)C1=NC(=NC(=N1)N)N

Other CAS RN

1985-44-0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.